molecular formula C26H22N4 B1657556 anti-Benzilosazone CAS No. 572-18-9

anti-Benzilosazone

Cat. No.: B1657556
CAS No.: 572-18-9
M. Wt: 390.5 g/mol
InChI Key: ZYBRJAQAIDDAIV-XDHTVYJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anti-Benzilosazone: is a chemical compound known for its diverse applications in various fields, including medicinal chemistry and industrial processes. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of anti-Benzilosazone typically involves the reaction of 1,2-diaminobenzene with aldehydes or ketones. One common method is the Phillips–Ladenburg reaction, which uses carboxylic acids in the presence of hydrochloric acid as a catalyst . Another method involves the Weidenhagen reaction, where 1,2-diaminobenzene reacts with aldehydes or ketones .

Industrial Production Methods: Industrial production of this compound often employs solution-based synthesis, mechanosynthesis, and solid-state melt reactions. The mechanochemical approach is generally preferred for its efficiency, while solid-state melt reactions are more effective for certain derivatives .

Chemical Reactions Analysis

Types of Reactions: Anti-Benzilosazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinazoline and benzimidazole derivatives, each with unique biological and chemical properties .

Scientific Research Applications

Anti-Benzilosazone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of anti-Benzilosazone involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to enzymes and receptors, thereby inhibiting or modulating their activity. For instance, benzimidazole derivatives are known to inhibit microtubule formation, which is crucial for cell division, making them effective anticancer agents .

Properties

CAS No.

572-18-9

Molecular Formula

C26H22N4

Molecular Weight

390.5 g/mol

IUPAC Name

N-[(E)-[(2E)-1,2-diphenyl-2-(phenylhydrazinylidene)ethylidene]amino]aniline

InChI

InChI=1S/C26H22N4/c1-5-13-21(14-6-1)25(29-27-23-17-9-3-10-18-23)26(22-15-7-2-8-16-22)30-28-24-19-11-4-12-20-24/h1-20,27-28H/b29-25+,30-26+

InChI Key

ZYBRJAQAIDDAIV-XDHTVYJESA-N

SMILES

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)C(=NNC3=CC=CC=C3)C4=CC=CC=C4

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\NC2=CC=CC=C2)/C(=N/NC3=CC=CC=C3)/C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)C(=NNC3=CC=CC=C3)C4=CC=CC=C4

Key on ui other cas no.

572-18-9
1695-80-3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.